Chiisanogenin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chiisanogenin can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the leaves and fruits of Acanthopanax chiisanensis. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Chiisanogenin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃) are used.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive triterpenoids.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Mechanism of Action
Chiisanogenin exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Anti-diabetic: Enhances insulin sensitivity and glucose uptake in cells.
Anti-hepatotoxic: Protects liver cells from oxidative stress and damage by modulating antioxidant pathways.
Comparison with Similar Compounds
Chiisanogenin is structurally similar to other triterpenoids such as chiisanoside and 24-hydroxythis compound. it is unique due to its specific hydroxyl and carbonyl group arrangements, which contribute to its distinct biological activities . Similar compounds include:
Chiisanoside: Another triterpenoid with similar anti-inflammatory and anti-diabetic properties.
24-Hydroxythis compound: A hydroxylated derivative with enhanced antioxidant activity.
This compound’s unique structural features and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C30H44O5 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-16(2)18-8-11-30(26(33)34)13-12-27(5)20(24(18)30)14-21-25-28(27,6)10-9-19(17(3)4)29(25,7)22(31)15-23(32)35-21/h18-22,24-25,31H,1,3,8-15H2,2,4-7H3,(H,33,34)/t18-,19-,20?,21+,22+,24?,25?,27+,28+,29+,30-/m0/s1 |
InChI Key |
BYCBJBLIOKGBPB-BIYNXQDYSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2(C1C3C[C@@H]4C5[C@]([C@@]3(CC2)C)(CC[C@H]([C@@]5([C@@H](CC(=O)O4)O)C)C(=C)C)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CC4C5C(C3(CC2)C)(CCC(C5(C(CC(=O)O4)O)C)C(=C)C)C)C(=O)O |
Origin of Product |
United States |
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